2,5-Dihydroxythiophenol
Overview
Description
2,5-Dihydroxythiophenol is an organic compound with the chemical formula C6H6O2S. It is characterized by the presence of hydroxyl and thiol functional groups, making it a versatile molecule in various chemical reactions. This compound is typically a colorless to yellow crystalline solid and is known for its antioxidant properties .
Mechanism of Action
Target of Action
Biochemical Pathways
Result of Action
Related compounds have shown promise as selective inhibitors, receptors, and modulators.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,5-Dihydroxythiophenol involves the reaction of 2,5-diacetylthiophenol with sodium hydride in tetrahydrofuran (THF). The reaction mixture is then heated, followed by hydrolysis with an acidic medium such as dilute acid to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar organic reactions with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxythiophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The thiol group can be reduced to form thiolates.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Quinones and disulfides.
Reduction: Thiolates and alcohols.
Substitution: Various substituted thiophenols and phenols.
Scientific Research Applications
2,5-Dihydroxythiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic applications due to its antioxidant activity.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
- 2,3-Dihydroxythiophenol
- 2,4-Dihydroxythiophenol
- 2,6-Dihydroxythiophenol
Comparison: 2,5-Dihydroxythiophenol is unique due to the specific positioning of its hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Biological Activity
2,5-Dihydroxythiophenol, a compound of significant interest in medicinal chemistry and toxicology, exhibits various biological activities. This article reviews its biological properties, particularly focusing on its nephrotoxic effects and potential mechanisms of action.
This compound is characterized by the presence of two hydroxyl groups and a thiol group, which contribute to its reactivity and biological activity. The molecular formula is , and it has a molecular weight of approximately 142.17 g/mol.
Nephrotoxicity
Research indicates that this compound exhibits nephrotoxic properties. A study conducted on rats demonstrated that administration of this compound at a dose of 0.6 mmol/kg intraperitoneally resulted in increased blood urea nitrogen levels, indicative of renal impairment . Histological examinations revealed alterations in kidney tissues consistent with nephrotoxicity.
Table 1: Nephrotoxic Effects of this compound
Dose (mmol/kg) | Blood Urea Nitrogen Increase | Histological Changes Observed |
---|---|---|
0.6 | Significant | Yes |
0.35 | Moderate | Yes |
The mechanism behind this nephrotoxicity may involve the formation of reactive thiols, which can interact with cellular components leading to oxidative stress and tissue damage .
Mechanistic Insights
The toxicity of this compound is believed to be mediated by its ability to undergo oxidation to form reactive quinones. These quinones can damage cellular macromolecules such as proteins and lipids, contributing to nephrotoxicity . The lower activity of NAD(P)H quinone oxidoreductase in renal tissues may further exacerbate the toxic effects by reducing the detoxification capacity.
Case Study 1: Toxicological Assessment
A toxicological assessment was performed where rats were administered varying doses of this compound. The study aimed to establish a dose-response relationship for its nephrotoxic effects. Results indicated that significant renal damage was observed at doses above 0.6 mmol/kg, correlating with elevated serum markers of kidney function .
Case Study 2: Comparative Analysis with Brominated Derivatives
In another study comparing the toxicity of various brominated derivatives of thiophenols, it was found that while 2-bromothiophenol did not exhibit nephrotoxic effects at similar doses, the presence of hydroxyl groups in this compound was critical for its biological activity . This highlights the importance of functional groups in determining the toxicity profile of thiophenolic compounds.
Properties
IUPAC Name |
2-sulfanylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQJFYYGUOXGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2889-61-4 | |
Record name | 2-Mercaptobenzene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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